molecular formula C12H15N3O4S B1519467 tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate CAS No. 1017782-66-9

tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate

Cat. No.: B1519467
CAS No.: 1017782-66-9
M. Wt: 297.33 g/mol
InChI Key: FCDRUPNQSZROAX-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate: is a chemical compound with the molecular formula C₁₂H₁₅N₃O₄S

Scientific Research Applications

Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate has several applications in scientific research:

  • Chemistry: : It can be used as a reagent in organic synthesis and as a protective group in peptide chemistry.

  • Biology: : The compound may be used in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate typically involves the reaction of 3-cyanophenylamine with chlorosulfonyl isocyanate followed by the addition of tert-butanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the compound can be produced using large-scale reactors with continuous monitoring of reaction parameters to maintain consistency and purity. The process may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding sulfonic acids.

  • Reduction: : Reduction reactions can lead to the formation of amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonic acids

  • Reduction: : Amines

  • Substitution: : Amides or other substituted carbamates

Mechanism of Action

The mechanism by which tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate is similar to other carbamate derivatives, such as:

  • Tert-butyl N-[(3-cyanophenyl)methyl]carbamate

  • Tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate

These compounds share structural similarities but differ in their functional groups and potential applications. This compound is unique in its sulfamoyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-12(2,3)19-11(16)15-20(17,18)14-10-6-4-5-9(7-10)8-13/h4-7,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDRUPNQSZROAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179954
Record name 1,1-Dimethylethyl N-[[(3-cyanophenyl)amino]sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-66-9
Record name 1,1-Dimethylethyl N-[[(3-cyanophenyl)amino]sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[(3-cyanophenyl)amino]sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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